molecular formula C15H18N2O4 B14352472 N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide CAS No. 91100-15-1

N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide

Cat. No.: B14352472
CAS No.: 91100-15-1
M. Wt: 290.31 g/mol
InChI Key: FNDOCABOEKFUAG-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide is a complex organic compound featuring an indole core, a hydroxypropyl group, and an oxirane (epoxide) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide typically involves multiple steps. One common approach is to start with the indole core, which is then functionalized with a hydroxypropyl group. The oxirane moiety is introduced through an epoxidation reaction, often using peracids or other oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors, for example, can be used to introduce functional groups in a controlled manner, improving the overall sustainability and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic ring-opening of the oxirane moiety can yield various hydroxy-substituted derivatives .

Scientific Research Applications

N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide involves its interaction with molecular targets through its functional groups. The oxirane moiety is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The hydroxypropyl group can also participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide is unique due to its indole core, which imparts specific electronic and steric properties that influence its reactivity and interactions. This makes it distinct from other compounds with similar functional groups but different core structures .

Properties

CAS No.

91100-15-1

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

N-(3-hydroxypropyl)-5-(oxiran-2-ylmethoxy)-1H-indole-2-carboxamide

InChI

InChI=1S/C15H18N2O4/c18-5-1-4-16-15(19)14-7-10-6-11(2-3-13(10)17-14)20-8-12-9-21-12/h2-3,6-7,12,17-18H,1,4-5,8-9H2,(H,16,19)

InChI Key

FNDOCABOEKFUAG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)NC(=C3)C(=O)NCCCO

Origin of Product

United States

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